![molecular formula C6H10S3 B14705086 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane CAS No. 13639-02-6](/img/structure/B14705086.png)
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-2,5,7-trithiabicyclo[221]heptane is a chemical compound characterized by its unique bicyclic structure containing sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,2-bis(thiomethyl)ethane as a starting material, which undergoes cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar principles as laboratory methods, with optimization for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to sulfides.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of materials with unique properties due to its sulfur content.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various biochemical effects, depending on the specific context. The exact molecular pathways are still under investigation, but the compound’s unique structure allows it to participate in diverse chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different substituents.
Sulfur-containing bicyclic compounds: Other compounds with sulfur atoms in a bicyclic framework.
Uniqueness
1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
13639-02-6 |
|---|---|
Fórmula molecular |
C6H10S3 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
1,4-dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10S3/c1-5-3-8-6(2,9-5)4-7-5/h3-4H2,1-2H3 |
Clave InChI |
HJICOHYTXANQQG-UHFFFAOYSA-N |
SMILES canónico |
CC12CSC(S1)(CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


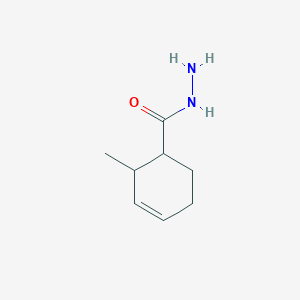
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)

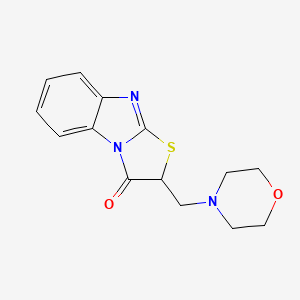


![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
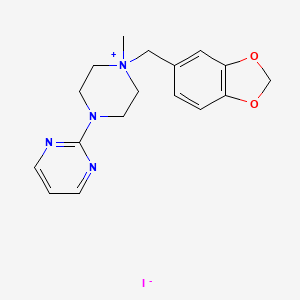
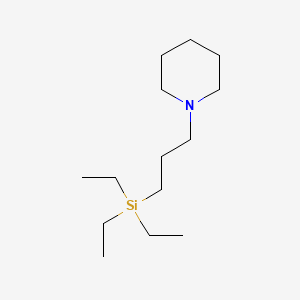
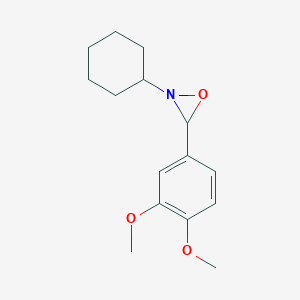
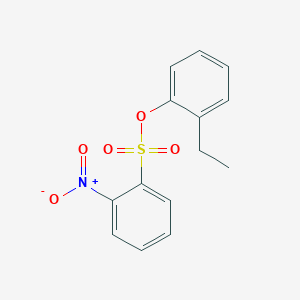
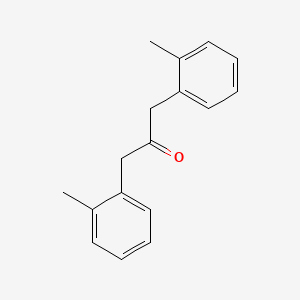
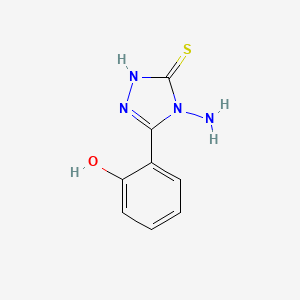
![6H-Dibenz[c,e][1,2]oxasilin](/img/structure/B14705094.png)
